Product packaging for 4-(2-Chloro-benzylamino)-cyclohexanol(Cat. No.:CAS No. 1261233-48-0)

4-(2-Chloro-benzylamino)-cyclohexanol

Cat. No.: B3227805
CAS No.: 1261233-48-0
M. Wt: 239.74 g/mol
InChI Key: GZQQYJGHLTXHSH-UHFFFAOYSA-N
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Description

Contextualization within Amine and Alcohol Functional Group Chemistry

The chemical identity of 4-(2-Chloro-benzylamino)-cyclohexanol is defined by two principal functional groups: an alcohol and an amine. Functional groups are specific arrangements of atoms within molecules that are responsible for the characteristic chemical reactions of those molecules. lumenlearning.commasterorganicchemistry.com

Amines are organic derivatives of ammonia (B1221849) (NH₃) where one or more hydrogen atoms are replaced by carbon-containing groups. libretexts.org Like alcohols, they are classified as primary, secondary, or tertiary based on the number of carbon atoms directly bonded to the nitrogen atom. lumenlearning.com A key property of amines is their basicity; they can readily accept a proton to form ammonium (B1175870) cations. lumenlearning.com Many amines are polar due to the difference in electronegativity between nitrogen and the atoms it is bonded to. wordpress.com

In a molecule like this compound, which contains both an alcohol and an amine, the chemical properties are a blend of both functionalities. The nomenclature often prioritizes one group over the other based on established rules; in this case, the alcohol is treated as the principal group (indicated by the "-ol" suffix), while the amine is treated as a substituent (the "amino" prefix). dynamicscience.com.au

Table 1: General Properties of Alcohol and Amine Functional Groups

Functional Group General Structure Key Characteristics Classification Example
Alcohol R-OH Polar, can act as hydrogen bond donors, can be oxidized. lumenlearning.comlibretexts.orgwordpress.com Secondary alcohol: The carbon with the -OH group is bonded to two other carbons. lumenlearning.com
Amine R-NH₂, R₂NH, R₃N Basic, can act as hydrogen bond donors/acceptors (1°/2°), polar. lumenlearning.comwordpress.com Secondary amine: The nitrogen atom is bonded to two carbon groups. lumenlearning.com

Significance of Cyclohexane (B81311) Scaffolds in Contemporary Molecular Design

The cyclohexane ring is a foundational scaffold in organic and medicinal chemistry. Its importance stems from its well-defined, three-dimensional chair conformation, which contrasts with the "flat" nature of aromatic rings commonly found in bioactive molecules. In recent decades, there has been a significant push in drug design to "escape from flatland" by incorporating more three-dimensional structures. acs.org Molecules with higher three-dimensionality often exhibit improved physicochemical properties and better clinical progression. acs.org

Cyclohexane and its derivatives are crucial in this context for several reasons:

Structural Rigidity and Complexity : The chair conformation of cyclohexane provides a rigid framework upon which functional groups can be placed in precise spatial orientations (axial or equatorial). This allows for the fine-tuning of interactions with biological targets.

Bioisosterism : The cyclohexane ring is often used as a bioisostere for the phenyl ring. acs.org Replacing a flat benzene (B151609) ring with a 3D cyclohexane scaffold can significantly alter a molecule's properties, such as solubility and metabolic stability, while potentially maintaining or improving biological activity. acs.org

Diverse Biological Activities : Functionally substituted cyclohexane derivatives are known to possess a wide range of biological properties, including antimicrobial, anti-inflammatory, and antihypertensive activities. researchgate.net

Structural Features of this compound for Academic Inquiry

The molecular architecture of this compound is a compelling subject for chemical study, integrating a substituted aromatic system, a flexible linker, and a functionalized cycloalkane.

The key structural components are:

Cyclohexanol (B46403) Ring : This is a 1,4-disubstituted cyclohexane. The relative orientation of the hydroxyl and benzylamino groups can be cis (on the same side of the ring) or trans (on opposite sides). pressbooks.pub In the most stable chair conformation of the trans isomer, both bulky substituents would likely occupy equatorial positions to minimize steric strain. pressbooks.pubevitachem.com

Secondary Alcohol : The hydroxyl group at C-1 is a key site for hydrogen bonding, acting as a hydrogen bond donor. evitachem.com Its reactivity is influenced by its conformational position (axial vs. equatorial). youtube.com

Secondary Amine : The amino group at C-4 serves as a basic center and a hydrogen bond donor. It can be protonated under physiological conditions, enabling potential ionic bonding with biological targets. evitachem.com

2-Chlorobenzyl Group : This group attached to the amine introduces several features. The benzyl (B1604629) portion adds significant hydrophobic character. The chlorine atom on the benzene ring at the ortho position modifies the electronic properties of the aromatic system and can participate in specific interactions like halogen bonding. evitachem.com

The synthesis of such a compound would typically involve standard organic reactions, such as the reductive amination of 4-hydroxycyclohexanone (B83380) with 2-chlorobenzylamine (B130927) or the nucleophilic substitution of a suitable leaving group on the cyclohexane ring by the amine. cibtech.org

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₃H₁₈ClNO chemicalbook.com
Molecular Weight 239.74 g/mol chemicalbook.com
Appearance Likely a solid at room temperature. evitachem.com
Solubility Expected to be soluble in organic solvents and less soluble in water. evitachem.com
Hydrogen Bond Donors 2 (from -OH and -NH groups) Inferred from structure
Hydrogen Bond Acceptors 2 (from -O and -N atoms) Inferred from structure

Table 3: Analysis of Key Structural Features in this compound

Structural Feature Position Significance for Academic Inquiry
Cyclohexane Ring Core Scaffold Provides a defined three-dimensional structure; conformational analysis (chair, axial/equatorial) is critical for understanding stability and reactivity. libretexts.orgpressbooks.pub
Hydroxyl Group C-1 A polar, secondary alcohol functional group that can act as a hydrogen bond donor and participate in oxidation or esterification reactions. lumenlearning.comwikipedia.org
Benzylamino Group C-4 A secondary amine that provides a basic center and hydrogen bonding capabilities; links the cycloalkane to the aromatic moiety. lumenlearning.comevitachem.com
Chloro Substituent C-2 of Benzyl Ring An electron-withdrawing group that influences the aromatic ring's electronic properties and can engage in halogen bonding. evitachem.com

Table 4: Compound Names Mentioned

Compound Name
This compound
4-aminocyclohexanol
4-chlorocyclohexanol
4-hydroxycyclohexanone
Adipic acid
Ammonia
Benzene
Cyclohexane
Cyclohexanol
Cyclohexanone (B45756)
Cyclohexene
Dicyclohexyladipate
Dicyclohexylphthalate
Phenol
2-chlorobenzylamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClNO B3227805 4-(2-Chloro-benzylamino)-cyclohexanol CAS No. 1261233-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-chlorophenyl)methylamino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQQYJGHLTXHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 2 Chloro Benzylamino Cyclohexanol

Retrosynthetic Analysis of the 4-(2-Chloro-benzylamino)-cyclohexanol Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the most logical disconnection occurs at the carbon-nitrogen (C-N) bond of the secondary amine, as this bond can be reliably formed through several robust reactions. amazonaws.com

This primary disconnection suggests a forward reaction between a nucleophilic amine and an electrophilic carbonyl compound, a hallmark of reductive amination. masterorganicchemistry.com This leads to two principal sets of synthons and their corresponding commercially available reagents:

Pathway A: Disconnecting the C-N bond yields a 4-aminocyclohexanol synthon and a 2-chlorobenzyl electrophile. The real-world chemical equivalents for this pathway are 4-aminocyclohexanol and 2-chlorobenzaldehyde (B119727) .

Pathway B: Alternatively, the disconnection can envision 2-chlorobenzylamine (B130927) as the nucleophile and a cyclohexanone (B45756) derivative as the electrophile. This points to starting materials such as 2-chlorobenzylamine and 4-hydroxycyclohexanone (B83380) .

Both pathways converge on reductive amination as the key strategic step, differing only in which fragment carries the initial amine versus the carbonyl functionality. The analysis prioritizes these precursors due to their commercial availability and the high efficiency of the planned forward synthesis.

Forward Synthesis Approaches to this compound

The forward synthesis builds upon the insights from the retrosynthetic analysis, primarily employing reductive amination as the cornerstone reaction for creating the target molecule.

Reductive amination is a highly versatile and widely used method for preparing amines. wikipedia.orgjocpr.com It involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the desired amine. masterorganicchemistry.com This one-pot approach is favored for its efficiency and for avoiding the over-alkylation problems that can occur with direct alkylation methods. masterorganicchemistry.com For the synthesis of this compound, the reaction would typically involve condensing 2-chlorobenzaldehyde with 4-aminocyclohexanol.

The success and efficiency of reductive amination are highly dependent on the choice of reagents and reaction conditions. organic-chemistry.org Key parameters for optimization include the reducing agent, solvent, and pH.

Reducing Agents: While several hydrides can reduce imines, specific agents are preferred for their selectivity. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is a particularly mild and effective reagent for one-pot reductive aminations. organic-chemistry.org It is selective for the iminium ion over the starting aldehyde and does not require strictly controlled acidic conditions. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is also highly effective and works best under mildly acidic conditions (pH ~5-6), which favor iminium ion formation. masterorganicchemistry.comwikipedia.org Sodium borohydride (B1222165) (NaBH₄) can also be used, but may require a two-step process or careful pH control to prevent reduction of the starting aldehyde. masterorganicchemistry.com

Solvents: The choice of solvent is crucial for ensuring all reactants remain in solution. Common solvents include 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and methanol (B129727). organic-chemistry.org

Catalysts/pH: The reaction is typically catalyzed by a small amount of acid, such as acetic acid. organic-chemistry.org A weakly acidic environment (pH 4-6) is optimal as it accelerates the dehydration of the hemiaminal intermediate to form the imine, without significantly protonating and deactivating the starting amine nucleophile. wikipedia.org

Table 1: Optimization of Reaction Conditions for Reductive Amination
ParameterReagent/ConditionRationale and Key ConsiderationsSource
Reducing AgentSodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective for imines/iminium ions over aldehydes. Effective in one-pot procedures without strict pH control. organic-chemistry.org
Reducing AgentSodium Cyanoborohydride (NaBH₃CN)Selective for iminium ions at acidic pH. Soluble in various solvents. Concerns over cyanide toxicity in waste. masterorganicchemistry.com
Reducing AgentSodium Borohydride (NaBH₄)Less expensive but can also reduce the starting aldehyde. Often requires a two-step process or careful control of reaction conditions. wikipedia.org
Solvent1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Common aprotic solvents that effectively dissolve reactants and do not interfere with the reaction. organic-chemistry.org
Catalyst/pHAcetic Acid (catalytic amount), pH 4-6Acid catalysis is required for the dehydration step to form the imine. Optimal pH balances amine nucleophilicity and imine formation rate. wikipedia.org

The mechanism of reductive amination proceeds in two distinct stages within the same reaction vessel. wikipedia.org

Formation of the Imine Intermediate: The process begins with the nucleophilic attack of the primary amino group of 4-aminocyclohexanol on the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This forms a zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine). Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion. Deprotonation of the nitrogen results in the neutral imine intermediate. masterorganicchemistry.comwikipedia.org

Reduction of the Imine: The second stage is the reduction of the C=N double bond. A hydride reagent, such as sodium triacetoxyborohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion (which is in equilibrium with the imine). masterorganicchemistry.com This nucleophilic attack breaks the pi bond and forms the final, stable C-N single bond, yielding the secondary amine product, this compound.

The hydroxyl group is a key feature of the target molecule, and its introduction can be managed through either direct or indirect synthetic strategies.

The choice between a direct or indirect approach often depends on the availability and cost of the starting materials.

Indirect Approach: An alternative strategy involves forming the C-N bond first and introducing the hydroxyl group in a subsequent step. This can be achieved by starting with a ketone derivative of the cyclohexane (B81311) ring. For instance, one could perform a reductive amination between 4-aminocyclohexanone (B1277472) and 2-chlorobenzaldehyde to first synthesize the intermediate 4-(2-Chloro-benzylamino)-cyclohexanone. prepchem.com This intermediate ketone would then be reduced in a separate step using a standard reducing agent like sodium borohydride (NaBH₄) to yield the final cyclohexanol (B46403) product. This two-step process allows for modular synthesis and may offer advantages in purifying the intermediates or controlling the stereochemistry of the alcohol. A similar indirect route involves the reductive amination of 4-hydroxycyclohexanone with 2-chlorobenzylamine . google.com

Functionalization of the Cyclohexanol Core

Stereocontrol in Cyclohexanol Ring Formation

The stereochemical configuration of the hydroxyl and amino groups on the cyclohexane ring is a crucial determinant of the biological activity of this compound and its derivatives. The formation of the cyclohexanol ring with specific stereochemistry, either cis or trans, can be achieved through various synthetic strategies.

One of the most common and effective methods for controlling stereochemistry in the synthesis of 4-aminocyclohexanols is the diastereoselective reduction of a corresponding 4-aminocyclohexanone intermediate . The choice of reducing agent plays a pivotal role in dictating the stereochemical outcome.

For instance, the reduction of N-substituted 4-aminocyclohexanones can lead to either the cis or trans isomer as the major product. The use of sterically bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically favors the formation of the cis-isomer, where the hydroxyl group is axial. This is due to the equatorial attack of the bulky hydride on the carbonyl carbon, avoiding steric hindrance from the axial protons on the ring. Conversely, smaller reducing agents like sodium borohydride (NaBH₄) often lead to the preferential formation of the trans-isomer, with an equatorial hydroxyl group, resulting from the axial attack of the hydride.

Another powerful approach involves catalytic hydrogenation . The choice of catalyst and reaction conditions can significantly influence the stereoselectivity. For example, hydrogenation of a 4-(2-chloro-benzylamino)-cyclohexene precursor over a heterogeneous catalyst like palladium on carbon (Pd/C) or a homogeneous catalyst can provide access to specific stereoisomers, depending on the directing effects of the existing substituents.

The table below summarizes the expected major stereoisomer from the reduction of a 4-(2-chloro-benzylamino)-cyclohexanone intermediate with different reducing agents.

Reducing AgentPredominant StereoisomerHydroxyl Group Orientation
Sodium Borohydride (NaBH₄)transEquatorial
Lithium Aluminum Hydride (LiAlH₄)transEquatorial
L-Selectride®cisAxial
Catalytic Hydrogenation (e.g., H₂/Pd/C)Dependent on substrate and conditionsVaries

Introduction of the 2-Chlorobenzyl Moiety

The incorporation of the 2-chlorobenzyl group is a key step in the synthesis of the target molecule. This can be achieved through several synthetic routes, primarily involving the formation of the C-N bond between the cyclohexane ring and the benzylamine.

Strategies for Aromatic Substituent Incorporation

The most direct method for introducing the 2-chlorobenzyl moiety is through reductive amination . This widely used reaction involves the condensation of 4-aminocyclohexanol with 2-chlorobenzaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this step, including sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. The reaction conditions are generally mild and offer good yields.

An alternative strategy is the nucleophilic substitution of a suitable leaving group on the benzyl (B1604629) moiety by 4-aminocyclohexanol. This typically involves the reaction of 4-aminocyclohexanol with 2-chlorobenzyl halide (e.g., 2-chlorobenzyl chloride or bromide). The reaction is usually carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction. Reductive amination is often preferred for its operational simplicity and the wide availability of aldehydes.

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the reaction mechanisms of the key transformations of this compound is essential for optimizing reaction conditions and predicting potential side products.

Reaction Mechanisms Governing Amine and Alcohol Derivatization

The secondary amine and the alcohol functionalities in this compound are susceptible to a variety of derivatization reactions.

N-Acylation and N-Alkylation: The lone pair of electrons on the nitrogen atom of the benzylamino group makes it nucleophilic. It can readily react with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, it can undergo N-alkylation with alkyl halides. The mechanism for N-acylation involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

O-Acylation and O-Alkylation: The hydroxyl group on the cyclohexanol ring can also be derivatized. O-acylation to form esters can be achieved using similar acylating agents as for N-acylation, often requiring a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). O-alkylation to form ethers typically proceeds via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation Pathways of the Cyclohexanol Ring

The secondary alcohol of the cyclohexanol ring can be oxidized to the corresponding ketone, 4-(2-chloro-benzylamino)-cyclohexanone. The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions involving the amine or the aromatic ring.

Common oxidizing agents include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid and acetone). A synthesis of the analogous 4-[N-(4-chloro-benzyl)-amino]-cyclohexanone utilizes potassium dichromate in sulfuric acid. prepchem.com The mechanism of oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate, followed by the elimination of a proton from the carbon bearing the oxygen, with the chromium(VI) being reduced to a lower oxidation state.

Milder and more selective oxidation methods, such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or the Dess-Martin periodinane oxidation, can also be employed to minimize side reactions.

Reduction Reactions of Related Cyclohexanone Intermediates

The reduction of the 4-(2-chloro-benzylamino)-cyclohexanone intermediate is a key step for accessing the different stereoisomers of the final alcohol product, as discussed in section 2.2.2.2. The mechanism of these reductions depends on the reducing agent used.

With complex metal hydrides like sodium borohydride , the mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the cyclohexanone. The resulting alkoxide is then protonated during the workup to yield the alcohol. The stereochemical outcome is governed by the direction of the hydride attack, which can be from either the axial or equatorial face of the ring. As mentioned earlier, smaller hydrides tend to favor axial attack, leading to the equatorial alcohol, while bulkier hydrides favor equatorial attack, resulting in the axial alcohol.

Catalytic hydrogenation involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst. The mechanism typically involves the adsorption of the cyclohexanone and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group. The stereoselectivity is influenced by the steric hindrance around the carbonyl group and how the molecule adsorbs onto the catalyst surface.

Stereoelectronic Effects on Reaction Outcomes

The stereochemical outcome of the synthesis of this compound, specifically the ratio of the cis and trans isomers, is dictated by the stereoelectronics of the nucleophilic attack of the reducing agent on the intermediate iminium ion. The conformation of the cyclohexyl ring and the direction of hydride attack (axial vs. equatorial) are the determining factors.

The intermediate iminium ion exists in a conformational equilibrium between two chair-like forms. In one conformer, the 2-chlorobenzyl group is in an axial position, and in the other, it is in an equatorial position. Generally, the conformer with the bulky 2-chlorobenzyl group in the equatorial position is more stable and thus more populated google.comgoogle.com.

The reduction of the C=N double bond then proceeds via the delivery of a hydride ion from the reducing agent. The trajectory of this attack can be either axial or equatorial.

Axial Attack: The hydride approaches from a path parallel to the axis of the cyclohexane ring. This leads to the formation of the equatorial alcohol, which corresponds to the trans product.

Equatorial Attack: The hydride approaches from the plane of the cyclohexane ring. This results in the formation of the axial alcohol, which corresponds to the cis product.

The preference for axial or equatorial attack is governed by a combination of steric and electronic effects, often explained by the Felkin-Anh model . This model considers the steric hindrance posed by the substituents on the ring to the approaching nucleophile (the hydride) prepchem.comgoogle.comnih.gov.

For small, unhindered reducing agents like sodium borohydride, axial attack is generally favored. This is because the transition state for axial attack is lower in energy due to minimized torsional strain with the adjacent C-H bonds. The approach from the axial direction encounters less steric hindrance from the hydrogen atoms at the C2 and C6 positions compared to the equatorial approach which is hindered by the axial hydrogens on the same face of the ring.

Conversely, with bulkier reducing agents, such as those containing large substituents on the boron atom, equatorial attack becomes more favorable. The steric bulk of the reagent prevents it from approaching from the more hindered axial face, thus favoring the equatorial pathway leading to the cis product.

The presence of the 2-chloro substituent on the benzyl group can also exert a minor electronic influence, but the stereochemical outcome is predominantly controlled by the steric interactions within the cyclohexane ring system during the reduction step. The interplay of these effects allows for the selective synthesis of either the cis or trans isomer by careful selection of the reducing agent and reaction conditions.

Table 2: Predicted Stereochemical Outcome Based on Reducing Agent
Reducing AgentPredominant Attack TrajectoryMajor Isomer FormedGoverning Principle
Sodium Borohydride (NaBH₄)Axialtrans-4-(2-Chloro-benzylamino)-cyclohexanolMinimized torsional strain (Felkin-Anh model).
Lithium Tri-sec-butylborohydride (L-Selectride®)Equatorialcis-4-(2-Chloro-benzylamino)-cyclohexanolSteric hindrance of the bulky reducing agent.

Stereochemical Considerations and Enantiomeric Purity of 4 2 Chloro Benzylamino Cyclohexanol

Diastereoisomeric and Enantiomeric Forms of 4-(2-Chloro-benzylamino)-cyclohexanol

This compound has two chiral centers at positions C-1 (bearing the hydroxyl group) and C-4 (bearing the benzylamino group) of the cyclohexane (B81311) ring. The presence of two stereocenters means that up to 2n (where n=2) stereoisomers are possible, resulting in four distinct forms. youtube.com These stereoisomers exist as two pairs of enantiomers, with the relationship between non-mirror-image pairs being diastereomeric. libretexts.orgmasterorganicchemistry.com

The relative orientation of the hydroxyl and benzylamino substituents on the cyclohexane ring defines two diastereomeric forms: cis and trans.

Trans-Isomers : In the trans configuration, the hydroxyl and benzylamino groups are on opposite sides of the ring. In the most stable chair conformation, these substituents occupy equatorial positions, which minimizes steric hindrance and 1,3-diaxial interactions, leading to greater thermodynamic stability. evitachem.com The trans diastereomer is chiral and exists as a pair of enantiomers: (1R,4R) and (1S,4S)-4-(2-Chloro-benzylamino)-cyclohexanol. These two molecules are non-superimposable mirror images of each other. masterorganicchemistry.com

Cis-Isomers : In the cis configuration, the substituents are on the same side of the ring. This results in one substituent being in an axial position and the other in an equatorial position in the chair conformation. The cis diastereomer is also chiral and exists as a pair of enantiomers: (1R,4S) and (1S,4R)-4-(2-Chloro-benzylamino)-cyclohexanol.

Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation using standard laboratory techniques like chromatography or crystallization. libretexts.orgtaylorandfrancis.com Enantiomers, however, share identical physical properties in an achiral environment and require specialized methods for separation. taylorandfrancis.com

Stereoisomer ConfigurationDiastereomeric FormRelationship to Other Forms
(1R,4R)transEnantiomer of (1S,4S)
(1S,4S)transEnantiomer of (1R,4R)
(1R,4S)cisDiastereomer of (1R,4R) and (1S,4S)
(1S,4R)cisDiastereomer of (1R,4R) and (1S,4S)

Enantioselective Synthetic Strategies for this compound

Producing a single, desired stereoisomer of this compound requires enantioselective synthesis, a cornerstone of modern pharmaceutical chemistry. organic-chemistry.org These strategies aim to create the chiral centers with a specific, predetermined stereochemistry, avoiding the formation of a racemic mixture that would necessitate subsequent resolution.

Asymmetric catalysis utilizes a small, substoichiometric amount of a chiral catalyst to steer a chemical reaction toward the formation of one enantiomer over the other. cardiff.ac.ukbeilstein-journals.org For the synthesis of this compound, key steps would involve the stereoselective formation of the C-O bond (hydroxyl group) or the C-N bond (amino group).

Hydrogen Borrowing Catalysis : A powerful method for C-N bond formation involves hydrogen borrowing (or transfer hydrogenation), where an alcohol is temporarily oxidized to a ketone in situ, which then reacts with an amine to form an imine. Subsequent reduction of the imine yields the final amine. When performed with a chiral catalyst, such as an iridium(I) complex with a chiral ligand (e.g., DTBM-SEGPHOS), this process can deliver enantioenriched products with high diastereoselectivity and enantioselectivity. nih.gov This strategy could be adapted to react a 1,4-cyclohexanediol (B33098) derivative with 2-chlorobenzylamine (B130927) to asymmetrically install the chiral amino center.

Organocatalysis : Chiral organic molecules can also serve as catalysts. beilstein-journals.org For instance, a chiral Brønsted acid could be used to catalyze the addition of an amine to an enone precursor, establishing the stereochemistry at the C-N bond. nih.gov Similarly, proline-derived organocatalysts are effective in asymmetric aldol (B89426) and Mannich reactions, which could be foundational steps in building the chiral cyclohexanol (B46403) framework. organic-chemistry.org

Catalytic StrategyCatalyst TypeRelevant TransformationPotential Application
Hydrogen BorrowingChiral Iridium(I) Complexes (e.g., with SEGPHOS ligands) nih.govAlcohol + Amine → Chiral AmineAsymmetric formation of the C4-N bond.
Asymmetric HydrogenationChiral Rhodium or Ruthenium Complexes (e.g., with BINAP)Ketone/Imine → Chiral Alcohol/AmineStereoselective reduction of a cyclohexanone (B45756) or imine precursor.
OrganocatalysisProline-derived catalysts organic-chemistry.orgAldol or Mannich ReactionsBuilding the chiral carbon skeleton of the cyclohexane ring.
OrganocatalysisChiral Phosphoric Acids (Brønsted Acids) nih.govHydroamination or Reductive AminationEnantioselective C-N bond formation.

An alternative strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is cleaved and can often be recovered.

For the synthesis of this compound, a chiral auxiliary could be attached to a cyclohexanone precursor. For example, an achiral cyclohexanone could be converted into a chiral enamine or enolate using a chiral amine or a chiral base. Subsequent diastereoselective alkylation or other modifications would be directed by the steric and electronic properties of the auxiliary. Evans oxazolidinone auxiliaries, for instance, are widely used to control stereochemistry in alkylation and aldol reactions, establishing new stereocenters with high predictability. wikipedia.org Following the stereoselective reaction, removal of the auxiliary would yield the enantiomerically enriched cyclohexanone derivative, which could then be converted to the final product.

Chiral Resolution Techniques for Racemic this compound

When an enantioselective synthesis is not feasible or a racemic mixture is produced, chiral resolution is employed to separate the enantiomers.

Diastereomeric salt formation is a classical and industrially viable method for resolving racemic compounds that contain an acidic or basic functional group. libretexts.org Since this compound is a base (due to the amino group), it can be reacted with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. advanceseng.com

(±)-Amine + (+)-Chiral Acid → [(+)-Amine·(+)-Acid] + [(-)-Amine·(+)-Acid]

These two diastereomeric salts have different physical properties, most notably different solubilities in a given solvent. taylorandfrancis.com This difference allows one of the salts to be selectively crystallized from the solution, while the other remains dissolved. rsc.org The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base, yielding the pure, single enantiomer of the amine. libretexts.org A highly relevant study demonstrated the successful resolution of racemic trans-2-benzylaminocyclohexanol using di-p-toluoyl-L-tartaric acid, achieving high yield (44%) and excellent diastereomeric excess (98% de). researchgate.net

Chiral Resolving AgentTypeTypical Application
(+)-Tartaric Acid or (-)-Tartaric Acid libretexts.orgCarboxylic AcidWidely used for resolving racemic bases.
Di-p-toluoyl-L-tartaric acid researchgate.netTartaric Acid DerivativeEffective for resolving aminocyclohexanols.
(-)-Mandelic Acid or (+)-Mandelic Acid libretexts.orgα-Hydroxy Carboxylic AcidCommonly used for forming crystalline diastereomeric salts.
(+)-Camphor-10-sulfonic acid libretexts.orgSulfonic AcidStrong acid useful for a variety of basic compounds.

Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. Enzymes, being chiral macromolecules, often catalyze reactions on only one enantiomer of a substrate, a phenomenon known as kinetic resolution.

For this compound, several enzymatic strategies could be envisioned:

Lipase-Catalyzed Acylation : A lipase (B570770) enzyme could be used to selectively acylate the hydroxyl group of one enantiomer (e.g., the R-enantiomer) using an acyl donor like vinyl acetate. This would result in a mixture of the acylated R-enantiomer and the unreacted S-enantiomer. These two compounds have different chemical structures and can be easily separated by standard methods like column chromatography.

Protease-Catalyzed Hydrolysis : Alternatively, the racemic amine could first be chemically acylated to form an amide. A protease or amidase could then be used to selectively hydrolyze the amide bond of only one enantiomer, regenerating the free amine for that enantiomer while leaving the other as an amide. Separation of the resulting amine and amide would complete the resolution.

Chemoenzymatic strategies, which combine traditional chemical synthesis with highly selective enzymatic steps, are increasingly employed in the synthesis of complex pharmaceutical agents to improve efficiency and enantiomeric purity. nih.gov

Chromatographic Enantioseparation Methodologies

The primary interactions governing chiral recognition for this molecule would include hydrogen bonding (from the hydroxyl and secondary amine groups), π-π interactions (from the chlorobenzyl group), and steric interactions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds, including amines and alcohols.

A hypothetical, yet robust, screening approach for the enantioseparation of this compound would involve testing a variety of polysaccharide-based and cyclodextrin-based CSPs under different mobile phase conditions.

Table 1: Proposed HPLC Methodologies for Enantioseparation

Chiral Stationary Phase (CSP) Mobile Phase Composition Flow Rate (mL/min) Detection Rationale
Cellulose tris(3,5-dimethylphenylcarbamate) n-Hexane/Isopropanol (B130326) (90:10, v/v) with 0.1% Diethylamine (B46881) (DEA) 1.0 UV at 220 nm Polysaccharide-based CSPs are effective for a wide range of chiral compounds. The basic additive (DEA) helps to reduce peak tailing of the amine.
Amylose tris(3,5-dimethylphenylcarbamate) Methanol (B129727)/Acetonitrile (B52724) (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA) 0.8 UV at 220 nm Offers complementary selectivity to cellulose-based phases. The acidic additive can enhance interactions with the basic amine.
Phenylcarbamate-β-cyclodextrin Acetonitrile/Water (70:30, v/v) with 10 mM Ammonium (B1175870) Acetate 1.0 UV at 220 nm Cyclodextrin phases provide enantiorecognition through inclusion complexation of the aromatic ring. nih.gov

The choice of mobile phase is crucial. In normal-phase mode, mixtures of alkanes (like n-hexane) with an alcohol (like isopropanol or ethanol) are common. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is often necessary to prevent peak tailing by interacting with residual silanol (B1196071) groups on the silica (B1680970) support and ensuring the amine is in its free base form. In reversed-phase or polar organic modes, mixtures of acetonitrile and/or methanol with aqueous or organic buffers are employed. The pH of the mobile phase can significantly influence the retention and selectivity by altering the ionization state of the analyte.

Detection is typically achieved using a UV detector, as the chlorobenzyl group provides a strong chromophore. The success of these separations relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Impact of Stereochemistry on Conformational Preferences and Molecular Interactions

For the trans-isomer, one chair conformation can have both the hydroxyl and the 2-chlorobenzylamino groups in equatorial positions (diequatorial), while the other chair conformation, after a ring flip, would place both groups in axial positions (diaxial). Due to significant 1,3-diaxial interactions, which are repulsive steric interactions between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it, the diaxial conformation is highly energetically unfavorable. The 2-chlorobenzylamino group is particularly bulky, and its presence in an axial position would lead to severe steric clash. Therefore, the trans-isomer of this compound is expected to exist almost exclusively in the diequatorial conformation, which is the most stable arrangement. libretexts.org

For the cis-isomer, both chair conformations will have one substituent in an axial position and the other in an equatorial position. A ring flip interconverts which group is axial and which is equatorial. The conformational equilibrium will favor the conformer where the bulkier substituent, the 2-chlorobenzylamino group, occupies the more spacious equatorial position to minimize steric strain. libretexts.org The hydroxyl group, being smaller, would preferentially occupy the axial position in the most stable conformer of the cis-isomer.

These conformational preferences have a profound impact on the molecule's ability to form intermolecular interactions. In the preferred diequatorial conformation of the trans-isomer, both the hydroxyl and the secondary amine groups are readily accessible for hydrogen bonding with biological targets or other molecules. The specific spatial orientation of these functional groups, as dictated by the stereochemistry, is crucial for molecular recognition. For instance, the distance and relative orientation between the hydrogen bond donor/acceptor sites and the aromatic ring are fixed in the stable conformer, which can lead to highly specific binding to a receptor pocket. Differences in the spatial arrangement between the enantiomers of the trans-isomer will determine how they fit into a chiral binding site, leading to potential differences in biological activity.

Derivatization and Analog Synthesis of 4 2 Chloro Benzylamino Cyclohexanol

Modifications of the Secondary Amino Group

The secondary amine in the 4-(2-chloro-benzylamino)-cyclohexanol molecule is a versatile functional group that can undergo various chemical transformations, including N-alkylation, N-acylation, and the formation of urea (B33335) and amide derivatives.

N-alkylation introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This transformation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the acid byproduct.

N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acid chloride or acid anhydride, to form an N-substituted amide. These reactions are typically performed in the presence of a non-nucleophilic base. A wide range of acyl groups can be introduced, allowing for significant structural diversity. For instance, acylation can be promoted efficiently using a small amount of 4-(dimethylamino)pyridine (DMAP) as a catalyst, often under solvent-free conditions. organic-chemistry.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Example Product Type
N-Alkylation Methyl Iodide (CH₃I) Tertiary Amine
N-Acylation Acetyl Chloride (CH₃COCl) N-Substituted Amide

The secondary amine can serve as a nucleophile in reactions to form more complex amide and urea structures. The synthesis of N-benzyl-3-chloropyrazine-2-carboxamides demonstrates the formation of an amide bond by reacting a pyrazine (B50134) acid chloride with a benzylamine. nih.gov In some cases, a double substitution can occur where the amine displaces a halogen on an aromatic ring and also forms an amide bond, leading to N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. nih.gov

Urea derivatives are a significant class of compounds in medicinal chemistry, often synthesized to interact with biological targets through hydrogen bonding. nih.gov The synthesis of ureas from amines can be achieved using several methods. A common approach involves reacting the amine with an isocyanate. Alternatively, safer substitutes for the highly toxic phosgene (B1210022) gas, such as N,N'-carbonyldiimidazole (CDI), are widely used. nih.gov The reaction with CDI proceeds by first activating the amine, which then reacts with another amine to form the urea linkage. nih.gov This method avoids the generation of chlorinated byproducts. nih.gov

Table 2: Reagents for Urea Synthesis

Reagent Class Specific Reagent Example Key Features
Isocyanates Phenyl Isocyanate Direct reaction with amine
Phosgene Substitutes N,N'-Carbonyldiimidazole (CDI) Crystalline solid, safer alternative to phosgene. nih.gov

Transformations of the Hydroxyl Group

The secondary hydroxyl group on the cyclohexane (B81311) ring is another key site for derivatization, allowing for esterification, etherification, and oxidation to a ketone, which can then be further functionalized.

Esterification of the hydroxyl group can be accomplished through various methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com This is an equilibrium-driven process, and the yield of the ester can be increased by using an excess of the alcohol or by removing the water that is formed during the reaction, for example, with a Dean-Stark apparatus. masterorganicchemistry.com Other modern esterification methods utilize coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates the reaction between carboxylic acids and alcohols under mild conditions. researchgate.net

Etherification, such as in the Williamson ether synthesis, typically involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

The secondary alcohol of the cyclohexanol (B46403) moiety can be oxidized to the corresponding ketone, 4-(2-chloro-benzylamino)-cyclohexanone. evitachem.com This transformation is a fundamental step that opens up numerous pathways for further functionalization. A variety of oxidizing agents can be employed for this purpose. For instance, environmentally friendly "green" oxidation methods may use sodium hypochlorite (B82951) (household bleach) as the oxidant. youtube.com Traditional methods might use chromium-based reagents. evitachem.comyoutube.com

The resulting cyclohexanone (B45756) is a versatile intermediate. beilstein-journals.orgnih.gov The ketone's alpha-carbons can be deprotonated to form enolates, which can then participate in reactions like Michael additions and Friedel-Crafts alkylations. nih.gov This allows for the introduction of a wide range of substituents onto the cyclohexane ring, adjacent to the carbonyl group. nih.gov The cyclohexanone skeleton is a core structure in many biologically active compounds. beilstein-journals.org

Table 3: Oxidation and Subsequent Functionalization Reactions

Reaction Step Reaction Type Reagent Example Intermediate/Product
Oxidation Green Oxidation Sodium Hypochlorite (NaOCl) 4-(2-Chloro-benzylamino)-cyclohexanone
Oxidation Chromic Acid Oxidation Chromium Trioxide (CrO₃) 4-(2-Chloro-benzylamino)-cyclohexanone
Functionalization Michael Addition α,β-Unsaturated Ketone Substituted Cyclohexanone

Substitutions and Modifications on the Cyclohexane Ring

Direct modification of the C-H bonds on the cyclohexane ring of this compound is challenging. However, indirect methods, primarily through the ketone intermediate, provide viable routes for introducing new functional groups.

Following oxidation to 4-(2-chloro-benzylamino)-cyclohexanone, the carbonyl group activates the adjacent positions for a variety of transformations. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of cyclohexanone-derived substrates. nih.gov For example, cascade reactions involving Michael additions can lead to highly substituted and stereochemically complex cyclohexanone structures. beilstein-journals.org The synthesis of functionalized cyclohexanones can be achieved with high diastereoselectivity using phase transfer catalysts. beilstein-journals.org

Another potential modification strategy involves reactions on the chloro-substituted benzene (B151609) ring. The chlorine atom can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be employed to form new carbon-carbon bonds at the chlorinated position, though this would likely require modification of the starting materials or protection of the amine and alcohol functional groups. beilstein-journals.org

Introduction of Additional Functionalities

The introduction of new chemical groups onto the this compound core can be achieved through targeted reactions at its existing functional sites. The secondary amine and the hydroxyl group are the primary points for such modifications.

N-Alkylation and N-Acylation: The secondary amine provides a nucleophilic center for the introduction of various substituents. N-alkylation with different alkyl halides can introduce linear, branched, or cyclic alkyl chains. N-acylation, using acyl chlorides or anhydrides, can append a range of carbonyl-containing moieties.

O-Alkylation and Esterification: The hydroxyl group on the cyclohexanol ring is another key site for derivatization. O-alkylation can be performed to introduce ether linkages, while esterification with carboxylic acids or their derivatives can form corresponding esters. These reactions can significantly alter the lipophilicity and hydrogen bonding capacity of the parent molecule.

Derivatization via Oxidation: Oxidation of the secondary alcohol on the cyclohexanol ring to a ketone (cyclohexanone) provides a carbonyl group that can serve as a handle for a host of further reactions. For instance, the resulting 4-(2-chloro-benzylamino)-cyclohexanone can undergo reductive amination or be used to form Schiff bases, oximes, or hydrazones. A high-performance liquid chromatography (HPLC) procedure has been described for the determination of cyclohexanone, which involves derivatization with 2,4-dinitrophenylhydrazine. nih.gov

Ring Expansion or Contraction Strategies

Altering the size of the cyclohexyl ring can lead to significant conformational changes in the molecule. These skeletal rearrangements are typically driven by the desire to relieve ring strain or to access more stable carbocation intermediates. chemistrysteps.com

Ring Expansion: A common method for ring expansion is the Tiffeneau–Demjanov rearrangement. This reaction sequence would involve the conversion of the hydroxyl group of this compound to an amine, followed by diazotization. The subsequent loss of nitrogen gas can induce a rearrangement where a carbon from the ring migrates, expanding the six-membered ring to a seven-membered cycloheptane (B1346806) ring. wikipedia.org Another approach involves the treatment of cyclic homoallylic alcohols with diethylaminosulfur trifluoride (DAST), which can induce carbocation formation and subsequent ring expansion. arkat-usa.org

Ring Contraction: Ring contraction can be achieved through methods like the Favorskii rearrangement. chemistrysteps.com This would first require oxidation of the alcohol in the parent compound to a ketone, followed by α-halogenation to yield an α-halocyclohexanone derivative. Treatment of this intermediate with a base can induce a rearrangement that contracts the six-membered ring to a five-membered cyclopentane (B165970) carboxylic acid derivative. chemistrysteps.com Another pathway for ring contraction involves the reaction of cyclohexane epoxides with Lewis acids, which can lead to five-membered ring carbonyl compounds. chemistrysteps.com

Structural Diversification of the 2-Chlorobenzyl Moiety

The 2-chlorobenzyl portion of the molecule is a key determinant of its electronic and steric properties. Modifications to this aromatic moiety can fine-tune these characteristics.

Aromatic Ring Substituent Effects

The electronic nature of the aromatic ring can be modulated by introducing additional substituents. The type and position of these substituents influence the reactivity and properties of the entire molecule through inductive and resonance effects. libretexts.orgmsu.edu

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), or alkyl groups (-CH₃) donate electron density to the aromatic ring. minia.edu.egfiveable.me This increases the nucleophilicity of the ring and can influence the basicity of the benzylamino nitrogen.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) withdraw electron density from the ring. libretexts.org This makes the ring less nucleophilic and can decrease the basicity of the secondary amine. The effect of a substituent can be quantified by parameters like the Hammett constant (σ), which relates reaction rates and equilibrium constants for reactions of substituted benzoic acids.

Table 1: Predicted Effects of Substituents on the 2-Chlorobenzyl Moiety

Substituent (at C4-position)Electronic EffectPredicted Impact on Amine Basicity
-OCH₃ (Methoxy)Strongly Activating (Electron-Donating)Increase
-CH₃ (Methyl)Weakly Activating (Electron-Donating)Slight Increase
-F (Fluoro)Weakly Deactivating (Electron-Withdrawing)Decrease
-CN (Cyano)Strongly Deactivating (Electron-Withdrawing)Significant Decrease
-NO₂ (Nitro)Strongly Deactivating (Electron-Withdrawing)Significant Decrease

Heterocyclic Bioisosteres of the Phenyl Ring

Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a common strategy in medicinal chemistry. drughunter.com Replacing the 2-chlorophenyl ring with a heterocyclic ring can alter properties such as solubility, metabolic stability, and hydrogen bonding potential while maintaining key steric and electronic features. drughunter.comnih.gov

Aromatic Heterocycles: Nitrogen-containing heterocycles are frequently used as phenyl ring bioisosteres. For example, a pyridine (B92270) ring can mimic the phenyl group while introducing a basic nitrogen atom that can act as a hydrogen bond acceptor. Other heterocycles like thiophene, furan, oxazole, and pyrazole (B372694) also serve as effective replacements. The choice of heterocycle can have a significant impact; for instance, in a series of inhibitors, a 1,3,4-oxadiazole (B1194373) was found to be 20-fold more potent than the isomeric 1,2,4-oxadiazole, a difference attributed to their differing electronic properties. nih.gov

Saturated Scaffolds: In cases where π-stacking interactions are not crucial, saturated, three-dimensional scaffolds can replace the flat phenyl ring. nih.gov These "saturated bioisosteres," such as bicyclo[1.1.1]pentane (BCP) or 2-oxabicyclo[2.2.2]octane, can improve physicochemical properties like solubility and reduce lipophilicity. researchgate.netresearchgate.net The use of caged hydrocarbons as bioisosteres for phenyl rings has led to notable improvements in potency and metabolic stability in some compounds. researchgate.net

Table 2: Potential Heterocyclic Bioisosteres for the Phenyl Ring

BioisostereRationale for ReplacementKey Properties
PyridineMimics phenyl size, introduces H-bond acceptor.Aromatic, polar, basic nitrogen.
ThiopheneSimilar size and electronics to phenyl.Aromatic, less polar than pyridine.
PyridazineIntroduces two H-bond acceptors, alters dipole moment. nih.govAromatic, polar, two adjacent nitrogens.
Bicyclo[1.1.1]pentane (BCP)Saturated, rigid scaffold to improve solubility. nih.govNon-aromatic, sp³-rich, improved physicochemical profile.
2-Oxabicyclo[2.2.2]octaneSaturated scaffold with improved geometry and solubility. researchgate.netNon-aromatic, polar due to oxygen, rigid.

Synthesis of Hybrid Molecules Incorporating the this compound Core

Molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic activities. nih.gov The this compound scaffold can serve as a building block for creating such hybrids.

The synthesis of these hybrid molecules would involve linking the core structure to another bioactive molecule through one of its reactive handles. For example, the hydroxyl group could be used to form an ester or ether linkage with another compound, such as a chalcone (B49325) or a thiazolidinedione derivative, which have been explored in the development of new chemotherapeutics. nih.gov Similarly, the secondary amine could be used to form an amide or a sulfonamide linkage. Sulfonamides, for instance, are a well-known class of compounds present in many biologically active sulfa drugs. ijcce.ac.ir This strategy aims to combine the structural features of the parent molecule with those of other known active agents to generate novel chemical entities.

Spectroscopic and Structural Elucidation of 4 2 Chloro Benzylamino Cyclohexanol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound. Each technique provides unique insights into the chemical environment of atoms and the nature of chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a powerful tool for establishing the connectivity and stereochemistry of a molecule. For 4-(2-Chloro-benzylamino)-cyclohexanol, both ¹H and ¹³C NMR would be crucial.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). Key signals would include those for the aromatic protons on the 2-chlorobenzyl group, the benzylic protons, the protons on the cyclohexanol (B46403) ring, and the protons of the amine and hydroxyl groups. The coupling constants between adjacent protons on the cyclohexanol ring would be particularly important for determining the relative stereochemistry (cis/trans isomerism) of the substituents. For instance, the width of the signal for the proton attached to the carbon bearing the hydroxyl group can often indicate whether it is in an axial or equatorial position.

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts would help to identify the types of carbons (aliphatic, aromatic, carbons bonded to heteroatoms). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH, CH₂, and CH₃ groups.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion. This allows for the unambiguous determination of the molecular formula (C₁₃H₁₈ClNO) by comparing the experimental mass with the calculated mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this compound would include:

Loss of a water molecule from the cyclohexanol ring.

Alpha-cleavage adjacent to the amine.

Formation of a tropylium ion or related aromatic fragments from the chlorobenzyl group.

Cleavage of the C-N bond connecting the benzyl (B1604629) and cyclohexyl moieties.

Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H stretch: A moderate absorption in the 3300-3500 cm⁻¹ region, indicative of the secondary amine.

C-H stretches: Absorptions for aromatic C-H bonds would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=C stretches: Peaks in the 1450-1600 cm⁻¹ range would correspond to the aromatic ring.

C-N stretch: Typically found in the 1000-1250 cm⁻¹ region.

C-O stretch: An absorption in the 1050-1150 cm⁻¹ range.

C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

The presence and position of these bands would confirm the presence of the key functional groups within the molecule.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

If this compound were resolved into its individual enantiomers, Circular Dichroism (CD) spectroscopy could be used for chiral analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound would produce a CD spectrum that is a mirror image of the other. This technique is particularly useful for determining the enantiomeric purity and absolute configuration of chiral compounds, often in conjunction with theoretical calculations.

X-ray Crystallographic Analysis of this compound and its Cocrystals

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Determination of Solid-State Molecular Conformation

A single-crystal X-ray diffraction study of this compound would provide precise information on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the crystal lattice. This would reveal the preferred conformation of the cyclohexanol ring (e.g., chair, boat, or twist-boat) and the spatial orientation of the 2-chloro-benzylamino substituent.

Stereochemistry: The absolute configuration of chiral centers could be determined if a suitable heavy atom is present or by using specific crystallographic techniques.

Intermolecular Interactions: The analysis would elucidate the network of intermolecular forces, such as hydrogen bonds (e.g., between the hydroxyl and amine groups of neighboring molecules), van der Waals forces, and potentially π-π stacking interactions involving the aromatic rings, which govern the crystal packing.

In the case of cocrystals, X-ray crystallography would reveal how this compound interacts with a coformer molecule, providing insights into the design of new solid forms with potentially different physicochemical properties.

Elucidation of Intermolecular Interactions and Crystal Packing

The crystal packing of Ambroxol and its derivatives is dominated by a network of hydrogen bonds and other non-covalent interactions, which dictate the supramolecular architecture. Single-crystal X-ray diffraction studies on polymorphs of Ambroxol and its hydrochloride salt have elucidated the specific interactions at a molecular level.

In the crystalline forms of Ambroxol, the hydroxyl (-OH) and amino (-NH-) groups of the cyclohexanol and benzylamino moieties are the primary sites for hydrogen bonding. O-H···O and N-H···O hydrogen bonds are prevalent, creating robust networks that contribute to the stability of the crystal lattice. For instance, in co-crystals of Ambroxol with hydroxybenzoic acids, a three-dimensional hydrogen-bonded network is observed, which includes the formation of a two-dimensional molecular scaffolding motif.

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, has been employed to further understand the crystal packing of Ambroxol co-crystals. This analysis reveals that the structures are stabilized by a combination of H···H, N-H···O, H···Br, and C···H intermolecular interactions. The fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

The following table summarizes the key intermolecular interactions observed in the crystal structures of Ambroxol and its derivatives:

Interaction TypeDonor/Acceptor GroupsRole in Crystal Packing
Hydrogen BondingO-H, N-H, O, N, ClFormation of primary structural motifs and networks
Halogen BondingBr, ODirectional interactions contributing to packing
van der Waals ForcesH···H, C···HOverall stabilization of the crystal lattice

Polymorphism Studies and Their Structural Implications

Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed for Ambroxol. jst.go.jpnih.govresearchgate.net Different polymorphic forms of a substance can exhibit distinct physical properties, and their study is crucial in pharmaceutical sciences. At least two polymorphs of Ambroxol, designated as Form I and Form II, have been characterized.

The structural differences between these polymorphs arise from variations in the intermolecular interactions and, consequently, the crystal packing. Single-crystal X-ray diffraction has revealed that the different polymorphs exhibit unique arrangements of molecules in the unit cell, leading to different crystal symmetries and lattice parameters.

The key distinction between the polymorphs of Ambroxol lies in the specific network of hydrogen bonds and other weak interactions. For example, the bromine atoms in Form I are involved in several close interatomic interactions, including halogen bonds and C-H···Br hydrogen bonds, whereas in Form II, such close interactions are absent. jst.go.jp These differences in non-covalent interactions can affect the electronic states of the atoms, which can be detected by techniques such as X-ray Absorption Near-Edge Structure (XANES) spectroscopy. jst.go.jpnih.govresearchgate.net

The structural implications of polymorphism in Ambroxol are significant. The different packing arrangements and intermolecular forces in each polymorph can lead to variations in their thermodynamic stability, solubility, and dissolution rate. Understanding these differences is critical for controlling the solid-state properties of the active pharmaceutical ingredient.

The table below provides a comparative overview of the characterized polymorphs of Ambroxol:

PolymorphCrystal SystemKey Structural Features
Form I-Involves close interatomic interactions such as halogen bonds and C-H···Br hydrogen bonds. jst.go.jp
Form II-Lacks the close interatomic interactions observed in Form I. jst.go.jp

While no specific polymorphism studies on this compound have been reported, the documented polymorphism of its close derivative, Ambroxol, suggests that this compound may also exhibit polymorphic behavior. The presence of a chlorine atom instead of bromine would likely lead to different strengths and geometries of halogen-related intermolecular interactions, potentially giving rise to unique polymorphic forms. Further experimental studies would be necessary to confirm and characterize the potential polymorphs of this compound.

Computational Chemistry and Molecular Modeling Studies of 4 2 Chloro Benzylamino Cyclohexanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(2-Chloro-benzylamino)-cyclohexanol, DFT calculations can predict its most stable three-dimensional arrangement of atoms (ground state geometry) and the associated energy. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the solutions to the Schrödinger equation.

Table 1: Illustrative DFT-Calculated Energetic Properties of this compound Conformers

ConformerMethod (Functional/Basis Set)Relative Energy (kcal/mol)Dipole Moment (Debye)
cis-equatorialB3LYP/6-31G0.002.5
cis-axialB3LYP/6-31G+2.12.9
trans-diequatorialB3LYP/6-31G-0.52.2
trans-diaxialB3LYP/6-31G+5.83.5

Note: This data is illustrative and based on general principles of conformational analysis for substituted cyclohexanes.

The cyclohexanol (B46403) ring is not planar and exists in various conformations, with the chair form being the most stable. libretexts.org For a substituted cyclohexanol like this compound, the substituents can occupy either axial or equatorial positions. libretexts.org The interplay between these substituent positions on the cis and trans isomers leads to a complex energy landscape.

Computational methods can map this landscape by calculating the energy of the molecule as a function of specific dihedral angles, revealing the energy barriers between different conformations (e.g., chair-chair interconversion). The chair conformation is generally more stable than other possibilities, such as the boat or twist-boat conformations. cutm.ac.in Substituents typically prefer the equatorial position to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. cutm.ac.in For this compound, the bulky 2-chlorobenzylamino group would strongly favor an equatorial position. The hydroxyl group's preference would also be equatorial, suggesting that the trans-diequatorial conformer is likely the most stable.

Computational methods can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products via transition states. frontiersin.org For the synthesis of this compound, which can be formed through the reductive amination of 4-hydroxycyclohexanone (B83380) with 2-chlorobenzylamine (B130927), computational studies can model the reaction pathway. mdpi.comrsc.org

This analysis would involve locating the transition state structures for key steps, such as the formation of the iminium intermediate and the subsequent hydride attack. rsc.org By calculating the activation energies for these steps, the rate-determining step of the reaction can be identified. rsc.org Such studies provide a molecular-level understanding of the reaction, which can be valuable for optimizing reaction conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comnih.gov An MD simulation of this compound would model the movements of every atom in the molecule, as well as the surrounding solvent molecules, by solving Newton's equations of motion. rsc.org

These simulations can reveal how the molecule behaves in a solution, including the conformational flexibility of the cyclohexanol ring and the benzylamino side chain. rsc.org MD can also be used to study solvation effects, showing how solvent molecules (e.g., water or ethanol) arrange themselves around the solute and influence its conformation and dynamics. rsc.org The results of MD simulations can be used to calculate various properties, such as radial distribution functions to understand solvation shells and time correlation functions to study dynamic processes.

Molecular Docking Studies (focused on interactions with theoretical binding sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a ligand, such as this compound, might interact with a protein's binding site. nih.gov

In the absence of a known biological target for this compound, a hypothetical binding site can be constructed to explore its potential interactions. This theoretical binding site could possess features complementary to the ligand, such as a hydrophobic pocket to accommodate the chlorobenzyl group and hydrogen bond donors/acceptors to interact with the hydroxyl and amino groups.

Docking simulations would place the molecule in various orientations within this binding site and score them based on the predicted binding affinity. semanticscholar.org The results would highlight the key interactions, such as:

Hydrogen bonds: The hydroxyl and the secondary amine groups of the ligand can act as hydrogen bond donors and acceptors.

Hydrophobic interactions: The cyclohexane (B81311) ring and the phenyl ring would likely engage in hydrophobic interactions with nonpolar residues in the binding site.

Pi-stacking/Pi-cation interactions: The aromatic ring of the 2-chlorobenzyl group could participate in pi-stacking with aromatic residues (e.g., phenylalanine, tyrosine) or pi-cation interactions with positively charged residues (e.g., lysine, arginine).

Halogen bonding: The chlorine atom could potentially form a halogen bond with an electron-rich atom in the binding site.

Table 2: Illustrative Molecular Docking Results for this compound with a Theoretical Binding Site

Interaction TypeLigand GroupPotential Interacting Residue (Theoretical)Distance (Å)
Hydrogen Bond (Donor)Hydroxyl (-OH)Aspartate (side chain O)2.8
Hydrogen Bond (Acceptor)Amino (-NH-)Serine (side chain OH)3.1
HydrophobicCyclohexane ringLeucine, Valine3.5 - 4.5
Pi-stackingChlorophenyl ringTyrosine (aromatic ring)3.8
Halogen BondChlorine (-Cl)Carbonyl oxygen (backbone)3.2

Note: This data is illustrative and represents plausible interactions within a hypothetical protein binding site.

Future Research Directions and Unexplored Avenues for 4 2 Chloro Benzylamino Cyclohexanol

Targeted Stereoselective Synthesis of Specific Isomers

The biological activity of chiral molecules is often highly dependent on their stereochemistry. The cyclohexanol (B46403) ring in 4-(2-chloro-benzylamino)-cyclohexanol contains chiral centers, leading to the existence of different stereoisomers (e.g., cis and trans diastereomers, and their respective enantiomers). Currently, the specific biological profiles of each of these individual isomers remain largely uninvestigated.

Future research should prioritize the development of robust and efficient methods for the targeted stereoselective synthesis of each isomer. This would involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the synthetic reactions. For instance, methods like palladium-catalyzed C-H arylation using transient directing groups could be explored to achieve high stereoselectivity in the formation of specific isomers of aminocyclobutanes and could be adapted for cyclohexyl systems. calstate.edu Access to stereochemically pure isomers would enable a detailed investigation of their individual interactions with biological targets, potentially revealing isomers with significantly enhanced potency or selectivity.

Exploration of Unconventional Reaction Pathways and Conditions

Modern synthetic chemistry offers a plethora of tools to create molecules more efficiently and sustainably. Future investigations into the synthesis of this compound and its derivatives should move beyond traditional methods and explore unconventional reaction pathways.

Techniques such as microwave-assisted organic synthesis (MAOS) have been shown to dramatically reduce reaction times and improve yields for a wide range of organic transformations, including the synthesis of heterocyclic compounds and other pharmacologically active molecules. nih.govresearchgate.netmdpi.com The application of microwave irradiation to the key bond-forming steps in the synthesis of this compound could lead to more efficient and scalable production. nih.govresearchgate.netmdpi.com Furthermore, the use of photoredox catalysis represents another promising avenue, enabling the formation of sterically hindered amines under mild conditions. nih.gov Exploring gas-phase synthesis methodologies, which have been used to create complex aromatic hydrocarbons, could also offer novel and unconventional routes to this and related compounds. rsc.orgnih.gov

Advanced Computational Investigations into Specific Molecular Recognition Events

To fully understand the potential of this compound as a biologically active agent, it is crucial to elucidate its interactions with molecular targets at an atomic level. Advanced computational methods, such as quantum chemical calculations and molecular dynamics simulations, can provide invaluable insights into these molecular recognition events.

Quantum chemical calculations can be employed to determine the electronic properties of the molecule, such as its molecular orbital energies (HOMO and LUMO), which are crucial for understanding its reactivity and potential for forming intermolecular interactions. epstem.netresearchgate.net These calculations can also be used to predict physicochemical properties like lipophilicity (logP), which is a key determinant of a drug's pharmacokinetic profile. mdpi.com By modeling the docking of different isomers of this compound into the active sites of various enzymes or receptors, researchers can identify the key amino acid residues involved in binding and predict the binding affinity of each isomer. This information would be instrumental in guiding the design of more potent and selective derivatives.

Design and Synthesis of Next-Generation Derivatives for Tailored Molecular Interactions

Building upon the knowledge gained from stereoselective synthesis and computational modeling, the next logical step is the rational design and synthesis of novel derivatives of this compound with tailored properties.

This could involve the introduction of different substituents on the aromatic ring or the cyclohexanol moiety to modulate the molecule's electronic properties, steric profile, and hydrogen bonding capabilities. For example, the incorporation of fluorine atoms can significantly alter the metabolic stability and binding affinity of a molecule. beilstein-journals.org The synthesis of derivatives with specific functionalities could also be explored. For instance, attaching a fluorescent tag would enable the visualization of the molecule's distribution within cells, while the incorporation of a photo-activatable group could allow for its targeted activation at a specific site. The development of multi-component reactions could also provide a rapid and efficient way to generate a library of diverse derivatives for biological screening. mdpi.com

Q & A

Q. What laboratory safety protocols are critical when handling this compound, particularly concerning its potential toxicity and environmental impact?

  • Methodological Answer : Use fume hoods for synthesis/purification. PPE (nitrile gloves, lab coat) prevents dermal exposure. Waste disposal must comply with EPA guidelines (DTXSID codes). Ecotoxicity screening (Daphnia magna assays) assesses environmental risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.